molecular formula C21H19ClN2O2 B15044236 [5-(3-Chloro-phenyl)-furan-2-ylmethylene]-(4-morpholin-4-yl-phenyl)-amine

[5-(3-Chloro-phenyl)-furan-2-ylmethylene]-(4-morpholin-4-yl-phenyl)-amine

Cat. No.: B15044236
M. Wt: 366.8 g/mol
InChI Key: YJWUORMXRPGVMW-UHFFFAOYSA-N
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Description

(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Morpholine Moiety: The morpholine group is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophilic intermediate.

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the furan-chlorophenyl intermediate and the morpholine-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Formation of furan oxides and chlorophenyl oxides.

    Reduction: Formation of reduced furan derivatives and morpholine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[5-(3-CHLOROPHENYL)FURAN-2-YL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to its combination of a furan ring, a chlorophenyl group, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)furan-2-yl]-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C21H19ClN2O2/c22-17-3-1-2-16(14-17)21-9-8-20(26-21)15-23-18-4-6-19(7-5-18)24-10-12-25-13-11-24/h1-9,14-15H,10-13H2

InChI Key

YJWUORMXRPGVMW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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